8,9-Didehydro-7-hydroxydolichodial 8,9-Didehydro-7-hydroxydolichodial
Brand Name: Vulcanchem
CAS No.: 97856-19-4
VCID: VC21204456
InChI: InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1
SMILES: CC1=C(C(CC1O)C(=C)C=O)C=O
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

8,9-Didehydro-7-hydroxydolichodial

CAS No.: 97856-19-4

Cat. No.: VC21204456

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

8,9-Didehydro-7-hydroxydolichodial - 97856-19-4

Specification

CAS No. 97856-19-4
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name (3S,5R)-3-hydroxy-2-methyl-5-(3-oxoprop-1-en-2-yl)cyclopentene-1-carbaldehyde
Standard InChI InChI=1S/C10H12O3/c1-6(4-11)8-3-10(13)7(2)9(8)5-12/h4-5,8,10,13H,1,3H2,2H3/t8-,10+/m1/s1
Standard InChI Key HPPDWCXQOXACSB-SCZZXKLOSA-N
Isomeric SMILES CC1=C([C@H](C[C@@H]1O)C(=C)C=O)C=O
SMILES CC1=C(C(CC1O)C(=C)C=O)C=O
Canonical SMILES CC1=C(C(CC1O)C(=C)C=O)C=O
Appearance Oil

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator